

2-(4-Chlorophenyl)propan-2-amine hydrochloride purity standards

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Compound of Interest

Compound Name:	2-(4-Chlorophenyl)propan-2-amine hydrochloride
CAS No.:	151946-41-7
Cat. No.:	B3177339

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An In-Depth Technical Guide to the Purity Standards of 2-(4-Chlorophenyl)propan-2-amine hydrochloride

This guide provides a comprehensive technical overview of the purity standards for **2-(4-Chlorophenyl)propan-2-amine hydrochloride** (CAS No: 17797-11-4).^[1] It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of this active pharmaceutical ingredient (API). We will explore the molecular characteristics of the compound, delve into potential synthetic impurities, outline robust analytical methodologies for purity determination, and discuss the regulatory framework that governs its quality control.

Introduction: The Imperative of Purity

2-(4-Chlorophenyl)propan-2-amine hydrochloride is a chemical entity with a defined structure and molecular weight.^{[1][2]} As with any active pharmaceutical ingredient (API), ensuring its quality and purity is paramount to the safety and efficacy of the final drug product.

[3][4] The presence of impurities, even in minute quantities, can potentially alter the API's therapeutic effect, introduce toxicity, or affect the stability of the drug formulation.[4]

Regulatory bodies worldwide, including the FDA and EMA, have established stringent frameworks, largely harmonized through the International Council for Harmonisation (ICH), to control API impurities.[3][5] This guide is designed to navigate these requirements by providing both the theoretical grounding and practical methodologies for establishing and verifying the purity of **2-(4-Chlorophenyl)propan-2-amine hydrochloride**.

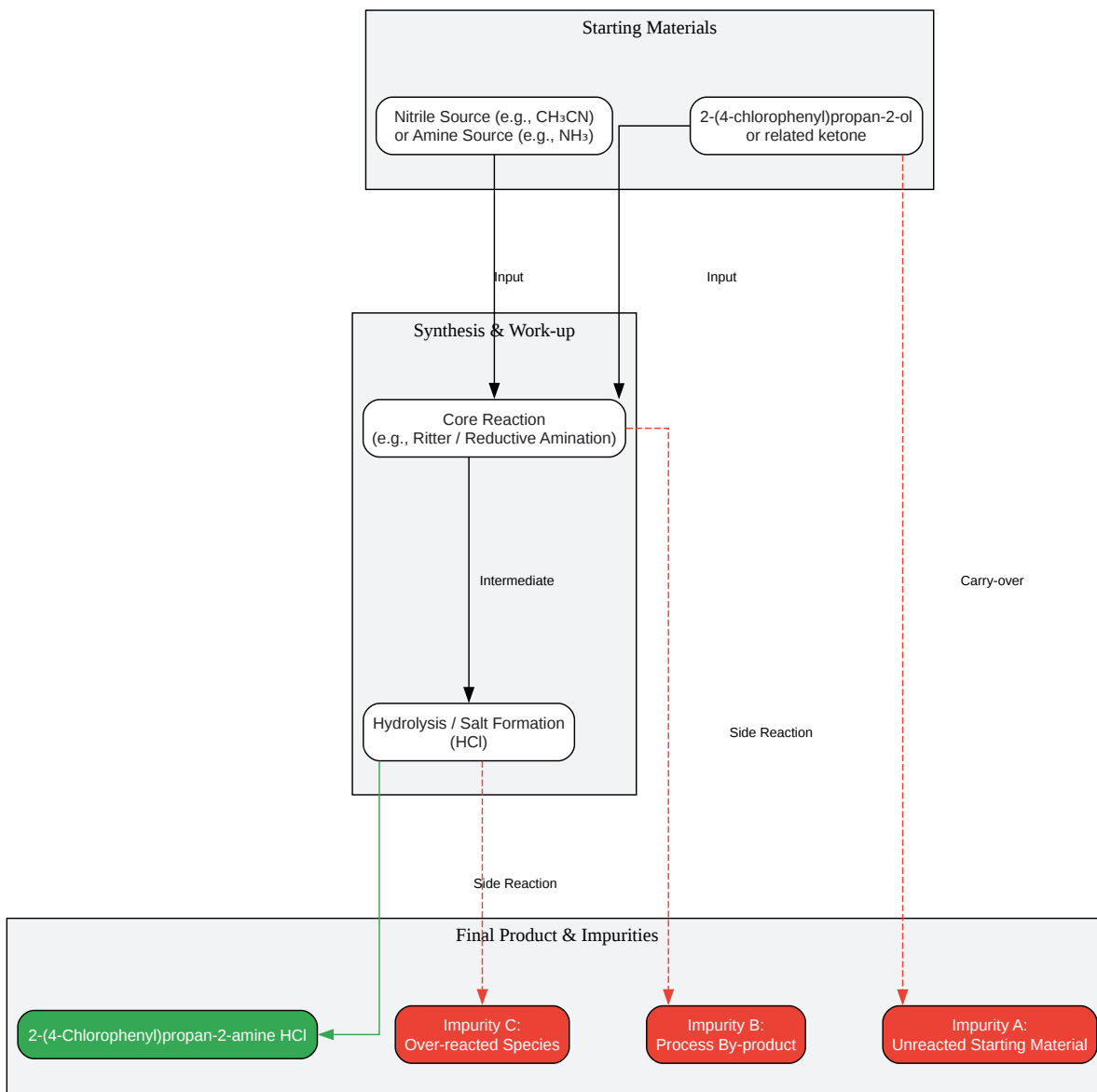
Table 1: Chemical and Physical Properties

Property	Value	Source
Chemical Name	2-(4-chlorophenyl)propan-2-amine hydrochloride	[1]
CAS Number	17797-11-4	[1]
Molecular Formula	C ₉ H ₁₂ ClN · HCl	[1]
Molecular Weight	206.115 g/mol	[1][2]

Understanding the Impurity Profile

The impurity profile of an API is a critical quality attribute that accounts for the identity and quantity of any substance other than the API itself.[4] These impurities can originate from various sources, including starting materials, synthetic by-products, intermediates, and degradation products.[4] A thorough understanding of the manufacturing process is essential to predict and control potential process-related impurities.

While a specific, publicly documented synthesis for **2-(4-Chlorophenyl)propan-2-amine hydrochloride** is not readily available, we can infer potential impurities by examining common synthetic routes for analogous aromatic amines, such as the Ritter Reaction or reductive amination.[6][7]



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Caption: Potential impurity sources in a generic synthesis pathway.

Common potential impurities could include:

- Unreacted Starting Materials: Residual 2-(4-chlorophenyl)propan-2-ol or a related ketone precursor.[7]
- Process-Related Impurities: By-products from side reactions, such as dimers or products of incomplete hydrolysis.[8]
- Positional Isomers: Impurities like 2-(2-chlorophenyl) or 2-(3-chlorophenyl) analogues if the initial starting material contains isomeric impurities.[9]
- Degradation Products: Compounds formed due to exposure to heat, light, or pH extremes during manufacturing or storage.

Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is required to ensure both the chemical and, if applicable, stereoisomeric purity of an API.[10] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone techniques for this purpose.[11][12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity analysis due to its precision, robustness, and versatility in separating complex mixtures.[11] A reversed-phase method is typically the first choice for a moderately polar compound like **2-(4-Chlorophenyl)propan-2-amine hydrochloride**.

Table 2: Representative HPLC-UV Method Parameters

Parameter	Recommended Specification	Rationale
Column	C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)	Provides good retention and separation for aromatic amines based on hydrophobicity.[12] [13]
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) or Phosphate Buffer (pH ~3) in Water	An acidic modifier improves peak shape for amines by suppressing silanol interactions and ensuring the analyte is in its protonated, more water-soluble form.[13]
Mobile Phase B	Acetonitrile	A common, effective organic solvent for eluting analytes from a C18 column.
Elution Mode	Gradient	Allows for efficient elution of both the main compound and any impurities with different polarities within a reasonable run time.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature	30 °C	Maintaining a constant temperature ensures reproducible retention times. [13]
UV Detection	225 nm	The chlorophenyl group is expected to have strong absorbance in this region, providing good sensitivity.

Injection Volume	10 μ L	A typical volume to avoid column overloading while ensuring adequate signal.
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Experimental Protocol: HPLC Purity Assay

- Solution Preparation:
 - Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
 - Standard Solution: Accurately weigh and dissolve a reference standard of **2-(4-Chlorophenyl)propan-2-amine hydrochloride** in the diluent to a final concentration of approximately 0.5 mg/mL.
 - Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the diluent.
- Chromatographic Run:
 - Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
 - Inject the diluent (blank) to ensure no system peaks interfere with the analysis.
 - Inject the Standard Solution in replicate (e.g., n=5) to establish system suitability (checking for consistent retention time, peak area, and tailing factor).
 - Inject the Sample Solution.
- Data Analysis:
 - Identify the peak corresponding to **2-(4-Chlorophenyl)propan-2-amine hydrochloride** based on the retention time of the reference standard.
 - Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

- Quantify any specified impurities against their respective reference standards if available. Unidentified impurities are reported as a percentage of the main peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[11] It offers exceptional sensitivity and specificity, making it ideal for trace-level analysis.[12] Primary amines can sometimes exhibit poor peak shape (tailing) in GC; derivatization can be employed to improve chromatography, though it may not always be necessary.[14][15]

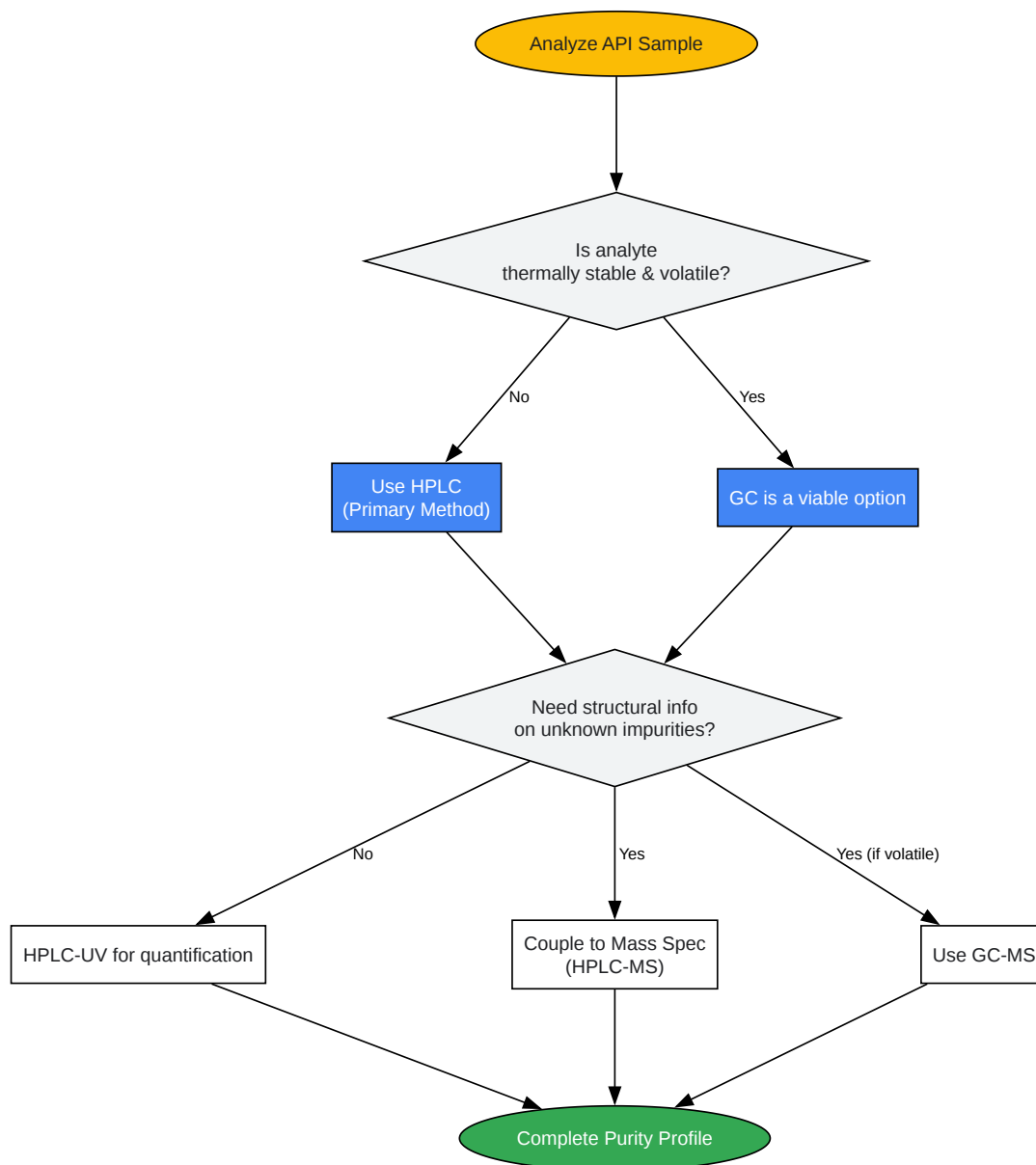
Table 3: Representative GC-MS Method Parameters

Parameter	Recommended Specification	Rationale
GC Column	5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m)	A robust, general-purpose column suitable for a wide range of semi-volatile compounds.
Carrier Gas	Helium at a constant flow of 1.0 mL/min	Inert carrier gas providing good chromatographic efficiency.
Inlet Temperature	250 °C	Ensures rapid volatilization of the sample without thermal degradation.
Oven Program	Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)	A temperature gradient separates compounds based on their boiling points and volatility.
MS Ionization	Electron Impact (EI) at 70 eV	Standard ionization mode that creates reproducible fragmentation patterns for library matching and structural elucidation. [12]
MS Source Temp.	230 °C	Optimized to prevent analyte degradation while ensuring efficient ionization. [12]
Scan Range	m/z 40-450	Covers the expected mass range for the parent compound and potential low-molecular-weight impurities.

Experimental Protocol: GC-MS Impurity Profiling

- Sample Preparation:

- Accurately weigh the sample and dissolve it in a suitable solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.[12]
- Note on Derivatization (Optional): If peak tailing is observed, a derivatization step (e.g., with PFPA or acetic anhydride) can be performed to convert the amine to a less polar, more volatile derivative, improving peak shape.[14]
- GC-MS Run:
 - Inject a solvent blank to verify system cleanliness.
 - Inject the prepared sample solution into the GC-MS system.
- Data Analysis:
 - Analyze the Total Ion Chromatogram (TIC) to identify all separated components.
 - Obtain the mass spectrum for each peak.
 - Compare the mass spectrum of the main peak with a reference spectrum to confirm the identity of 2-(4-Chlorophenyl)propan-2-amine.
 - Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST) and by interpreting fragmentation patterns. This is a crucial step for identifying unknown impurities.[7]



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Caption: Decision workflow for selecting an appropriate analytical method.

Setting Purity Acceptance Criteria

Establishing acceptance criteria is a critical step that defines the acceptable limits for purity and impurities.[5] These criteria must be based on regulatory guidelines, historical batch data, and a thorough risk assessment.[5] The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[16]

Table 4: Typical Impurity Acceptance Criteria based on ICH Q3A(R2)

Impurity Type	Threshold (Maximum Daily Dose \leq 2 g/day)	Action Required
Reporting Threshold	\geq 0.05%	Any impurity at or above this level must be reported in the regulatory submission.
Identification Threshold	\geq 0.10% or 1.0 mg/day intake (whichever is lower)	Any impurity at or above this level must be structurally identified.[17]
Qualification Threshold	\geq 0.15% or 1.0 mg/day intake (whichever is lower)	Impurities exceeding this level must be qualified through safety assessment studies.[16]
Total Impurities	Typically \leq 1.0%	A general limit for the sum of all individual impurities.
Purity (Assay)	Typically 98.0% - 102.0%	The specified range for the content of the API.

Note: These thresholds are general guidelines and may vary based on the specific API, its toxicity, and regulatory feedback.

Conclusion

The determination of purity for **2-(4-Chlorophenyl)propan-2-amine hydrochloride** is a rigorous, multi-step process that forms the foundation of its quality control. It requires a deep understanding of potential synthetic impurities and the strategic application of powerful analytical techniques like HPLC and GC-MS. By developing and validating robust methods and setting scientifically justified acceptance criteria in line with global regulatory standards, researchers and manufacturers can ensure the consistent quality, safety, and efficacy of the

API. This commitment to scientific integrity is fundamental to successful drug development and protecting public health.

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